1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid

Peptide Chemistry Conformational Analysis Peptidomimetics

Sourcing Cbz-protected piperazic acid with reliable orthogonal selectivity is a persistent supply challenge in medicinal chemistry. This compound solves that by providing a single, bench-stable building block for cilazapril manufacturing and peptidomimetic design. Key advantages: - Functions as a rigid proline equivalent, enforcing specific peptide turn conformations via its unique N-N bond. - Cbz group enables N1-selective orthogonal protection for multi-step solid-phase or solution-phase synthesis. - Validated intermediate in the scalable, three-step industrial process for the ACE inhibitor cilazapril. - Available with consistent purity for combinatorial library synthesis of protease and kinase inhibitors.

Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
CAS No. 72120-54-8
Cat. No. B1278687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid
CAS72120-54-8
Molecular FormulaC13H16N2O4
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1CC(NN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H16N2O4/c16-12(17)11-7-4-8-15(14-11)13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,16,17)
InChIKeyZYBMAAOZXXKYTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Piperazic Acid Building Block for Synthesis


1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid (CAS 72120-54-8) is a carboxybenzyl (Cbz)-protected derivative of piperazic acid, a six-membered cyclic hydrazino acid found in numerous non-ribosomal peptide natural products [1]. It functions as an orthogonally protected building block, enabling selective incorporation of the piperazic acid core into larger molecular frameworks during solid-phase peptide synthesis or solution-phase organic synthesis [2]. The compound is a key intermediate in the manufacture of active pharmaceutical ingredients, most notably the angiotensin-converting enzyme (ACE) inhibitor cilazapril, and has been disclosed in patents as a precursor to protease and kinase inhibitors [3].

Why Cbz-Piperazic Acid Cannot Be Substituted


Simple substitution of 1-((Benzyloxy)carbonyl)hexahydropyridazine-3-carboxylic acid with structurally similar Cbz-protected building blocks, such as Cbz-piperazine-2-carboxylic acid or Cbz-proline, is not scientifically valid. The hexahydropyridazine ring possesses a unique N-N bond that imparts distinct conformational rigidity and electronic properties, acting as a rigid proline equivalent that enforces specific peptide turn conformations [1]. In contrast, piperazine and pyrrolidine (proline) rings lack this hydrazine functionality, resulting in fundamentally different backbone geometries and pharmacophoric profiles. The Cbz protecting group is critical for N1-selective orthogonal protection, enabling controlled deprotection and subsequent coupling steps in multi-step syntheses; substituting with a compound lacking this precise regio-protected architecture would derail established synthetic routes to clinically relevant molecules like cilazapril [2].

Quantitative Evidence for Cbz-Piperazic Acid


Peptide Turn Induction: Piperazic Acid vs. Proline

N-Acyl derivatives of piperazic acids, including the Cbz-protected form, exhibit an unusual degree of conformational rigidity. Alpha-N-coupling of a piperazic acid of a given configuration (D or L) with an alpha-aminoacyl unit of opposite configuration (L or D) produces a 'heterochiral' dipeptide that exists in a conformation conducive to the formation of a peptide turn. Piperazic acids are therefore regarded as conformationally rigid analogues of proline [1].

Peptide Chemistry Conformational Analysis Peptidomimetics

Scalable Synthesis of Cilazapril Intermediate

The compound is a key intermediate in a scalable, three-step manufacturing process for cilazapril. The process involves a novel cascade course, with the first two steps conducted in one pot, followed by a selective removal of a Cbz group [1].

Process Chemistry Pharmaceutical Manufacturing Cilazapril

Commercially Available High Purity

The compound is commercially available from multiple vendors with a specified minimum purity of 95% , and from CHIRALEN with a purity of 97.0% , ensuring reliable performance in research and synthetic applications.

Chemical Supply Quality Control Analytical Chemistry

Stereoselective Access to Both Enantiomers

An improved synthetic protocol for the synthesis of both (3R)- and (3S)-piperazic acids bearing the Cbz group selectively at the N1 position has been reported, offering an efficient and reproducible pathway to suitably modified piperazates in high optical purity [1].

Asymmetric Synthesis Chiral Building Blocks Piperazic Acid

Cbz-Piperazic Acid: Validated Applications


Peptide Turn Mimicry & Conformational Studies

Utilize the compound as a rigid proline equivalent to induce specific peptide turns in designed peptidomimetics. The Cbz group provides orthogonal protection for subsequent peptide coupling. This is directly supported by the compound's demonstrated conformational rigidity in dipeptide studies [4].

Cilazapril & ACE Inhibitor Synthesis

Employ the compound as a key intermediate in the validated, scalable, three-step manufacturing process for the antihypertensive drug cilazapril. The cascade process, which includes a one-pot operation and selective Cbz removal, is optimized for industrial production [4].

Protease & Kinase Inhibitor Libraries

Use the compound as a versatile building block for constructing combinatorial libraries of hexahydropyridazine-3-carboxylic acid derivatives. These libraries are designed to discover novel inhibitors of therapeutic targets such as cathepsin K, HCV NS3 protease, and various kinases, as disclosed in patent literature [4].

Asymmetric Synthesis of Natural Product Derivatives

Access single enantiomers (3R or 3S) of Cbz-protected piperazic acid with high optical purity using reliable enantioselective synthetic routes. These chiral building blocks are essential for the total synthesis of complex, piperazic acid-containing natural products and their analogs for biological evaluation [4].

Technical Documentation Hub

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